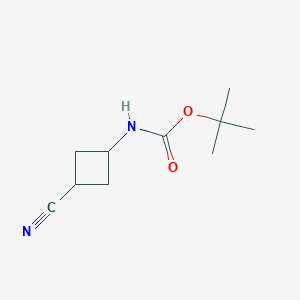

tert-butyl N-(3-cyanocyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-cyanocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUKEYZJVYABFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393180-29-4 | |

| Record name | tert-butyl N-(3-cyanocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(3-cyanocyclobutyl)carbamate: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally Restricted Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional conformations is paramount. The incorporation of strained ring systems, such as cyclobutane, has emerged as a powerful strategy to impart conformational rigidity, thereby enhancing binding affinity and metabolic stability of drug candidates.[1][2] tert-butyl N-(3-cyanocyclobutyl)carbamate represents a key building block in this endeavor, offering a unique combination of a conformationally constrained cyclobutane scaffold, a versatile cyano group, and a readily cleavable Boc-protecting group. This guide provides a comprehensive technical overview of its synthesis, properties, and applications for professionals engaged in the design and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a central cyclobutane ring substituted with a nitrile and a Boc-protected amine. The strategic placement of these functional groups makes it a valuable intermediate for the introduction of the 3-aminocyclobutanecarbonitrile moiety into more complex molecular architectures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [Vendor Information] |

| CAS Number | 1393180-29-4 | [Vendor Information] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [Vendor Information] |

| Molecular Weight | 196.25 g/mol | [Vendor Information] |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not reported; likely a low-melting solid | Inferred from related structures |

| Boiling Point | Not reported | Inferred from related structures |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. (Predicted) | [3] |

Synthesis of this compound: A Proposed Synthetic Protocol

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient route involves the Boc-protection of the precursor, 3-aminocyclobutanecarbonitrile.[4] The latter can be synthesized through various reported methods. The following protocol is based on well-established procedures for the N-Boc protection of primary amines.[5]

Step 1: Synthesis of 3-Aminocyclobutanecarbonitrile (Precursor)

The synthesis of 3-aminocyclobutanecarbonitrile can be achieved through multi-step sequences, often starting from commercially available cyclobutane derivatives. One common approach involves the conversion of a cyclobutanone derivative to the corresponding amino nitrile.

Step 2: Boc-Protection of 3-Aminocyclobutanecarbonitrile

This step utilizes the widely adopted method of reacting a primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminocyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4-1.5 ppm. The protons on the cyclobutane ring will appear as multiplets in the aliphatic region, and the N-H proton of the carbamate will likely be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The carbon of the nitrile group is expected in the range of 118-125 ppm. The carbons of the cyclobutane ring will appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the carbamate group around 1680-1700 cm⁻¹. A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.[6] The N-H stretch of the carbamate will appear as a broad band in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) or the entire tert-butoxy group from the Boc protecting group.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block for the synthesis of novel pharmaceutical agents.

The Role of the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into a drug candidate offers several advantages:[1][2]

-

Conformational Constraint: The puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule, which can lead to a more favorable pre-organization for binding to a biological target, thus increasing potency and selectivity.[1]

-

Improved Metabolic Stability: The cyclobutane moiety can block sites of metabolism, leading to an improved pharmacokinetic profile.[3]

-

Novel Chemical Space: The use of cyclobutane-containing fragments allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.

The Utility of the Cyano and Boc-Carbamate Groups

-

Cyano Group as a Pharmacophore: The nitrile group can act as a hydrogen bond acceptor or participate in other polar interactions within a binding pocket. It can also serve as a bioisostere for other functional groups.[9]

-

Versatile Synthetic Handle: The cyano group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration.

-

Orthogonal Protection Strategy: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[5] This allows for the selective deprotection and subsequent functionalization of the amine, a crucial strategy in multi-step syntheses.

Figure 2: Conceptual workflow illustrating the utility of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally restricted cyclobutane ring, a synthetically malleable cyano group, and a strategically placed Boc-protected amine provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. As the demand for innovative drug candidates continues to grow, the utilization of such well-designed building blocks will undoubtedly play a critical role in advancing the frontiers of pharmaceutical research.

References

-

Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. (2012). National Institutes of Health. [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. [Link]

- Powell, D. L., Gatial, A., Klæboe, P., Nielsen, C. J., Kondow, A. J., Boettner, W. A., & Mulichak, A. M. (1989). Vibrational Spectra and Conformations of Cyanocyclobutane. Acta Chemica Scandinavica, 43, 441-449.

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

-

tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017). mzCloud. [Link]

-

tert-butyl carbamate. (2024). ChemBK. [Link]

-

Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

Vibrational Spectra of Substituted Cyclobutane Compounds. (1972). DTIC. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . (n.d.). ResearchGate. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). National Institutes of Health. [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and aminopiperidines. (2023). Semantic Scholar. [Link]

-

tert-butyl N-(3-aminocyclopentyl)carbamate. (n.d.). PubChem. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Applications of amide isosteres in medicinal chemistry. (2019). PubMed. [Link]

-

Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). NIST. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). MDPI. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile [cymitquimica.com]

- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis and Strategic Application of tert-Butyl N-(3-cyanocyclobutyl)carbamate

Abstract

This technical guide provides an in-depth exploration of tert-butyl N-(3-cyanocyclobutyl)carbamate, a pivotal intermediate in the development of next-generation kinase inhibitors. We will dissect the synthetic routes leading to this molecule, presenting a detailed, field-tested experimental protocol. Beyond the synthesis, this document elucidates the molecule's strategic importance, particularly its role as a key building block in the synthesis of selective Tyrosine Kinase 2 (Tyk2) inhibitors for the treatment of autoimmune and inflammatory disorders. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.

Introduction: The Emergence of the Cyanocyclobutyl Moiety in Drug Design

The landscape of medicinal chemistry is perpetually evolving, with a continuous search for molecular scaffolds that can impart improved physicochemical properties, metabolic stability, and target-specific interactions. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif.[1] Its rigid, puckered conformation offers a unique three-dimensional geometry for probing protein binding pockets, distinguishing it from more common cycloalkanes.

This compound represents a convergence of several key strategic elements in modern drug design:

-

The Cyclobutane Scaffold: Provides conformational rigidity and a novel vector for substituent placement.[1]

-

The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, a metabolic blocking site, or a precursor for other functionalities.[2]

-

The Boc-Protected Amine: A robust and widely used protecting group that allows for the controlled, sequential elaboration of the molecular structure, a cornerstone of complex API synthesis.[3][4][5][6][7][8][9]

This combination makes this compound a high-value intermediate, particularly in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases.[10]

Discovery Context: A Keystone Intermediate for Selective Tyk2 Inhibitors

The "discovery" of this compound is not that of a naturally occurring product, but rather the result of rational drug design. Its synthesis was developed to serve as a crucial building block for a novel series of Tyrosine Kinase 2 (Tyk2) inhibitors, as detailed in patent literature from Bristol-Myers Squibb.[2] Tyk2 is a member of the Janus kinase (JAK) family, and its selective inhibition is a promising therapeutic strategy for conditions like psoriasis and inflammatory bowel disease. The challenge lies in achieving selectivity over other highly homologous JAK family members (e.g., JAK2), as off-target inhibition can lead to undesirable side effects.[2]

The cyanocyclobutyl moiety, introduced via this intermediate, was integral to achieving the desired potency and selectivity profile of the final drug candidates. This underscores a critical principle in modern drug development: the innovation of synthetic intermediates is intrinsically linked to the innovation of the final therapeutic agent.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a retrosynthetic pathway that highlights the key transformations required. The primary challenge is the stereocontrolled introduction of the cyano group onto the cyclobutane ring.

Caption: Retrosynthetic pathway for the target molecule.

The synthesis hinges on two key transformations:

-

Formation of the Boc-protected aminocyclobutane core: This is efficiently achieved from a commercially available starting material like 3-oxocyclobutanecarboxylic acid via a Curtius rearrangement, which converts the carboxylic acid to the Boc-protected amine, leaving the ketone intact for the next step.

-

Stereoselective Introduction of the Nitrile: The ketone on tert-butyl (3-oxocyclobutyl)carbamate serves as the electrophilic handle for the introduction of the cyanide nucleophile. As detailed in the patent literature, this is accomplished using trimethylsilyl cyanide (TMSCN) with a stereodirecting agent.[2] This step is critical as the stereochemistry of this center directly impacts the biological activity of the final API.

Detailed Experimental Protocol

The following protocol is an adapted and consolidated methodology based on the procedures for Intermediates 10 and 11 described in U.S. Patent US10508113B2.[2] This procedure details the critical stereoselective cyanation step.

Reaction Scheme:

Caption: Stereoselective cyanation of the ketone precursor.

Materials and Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Thermometer and nitrogen inlet/outlet

-

Addition funnel

-

Cooling bath (e.g., dry ice/acetonitrile)

-

tert-Butyl (3-oxocyclobutyl)carbamate

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Trimethylsilyl cyanide (TMSCN)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dried three-neck round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the resulting solution to -40 °C using a suitable cooling bath.

-

Addition of Stereodirecting Agent: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.2 eq) dropwise via the addition funnel, maintaining the internal temperature at -40 °C. Stir the mixture for 15 minutes.

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at -40 °C for 1 hour. Afterwards, remove the cooling bath and allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product contains a mixture of cis and trans isomers. Purify the residue by silica gel column chromatography to separate the isomers. The patent US10508113B2 reports separation using a 0-50% ethyl acetate in hexanes gradient.[2]

Data Summary and Characterization

The synthesis yields two primary products: the cis and trans isomers of this compound. The relative ratio of these isomers is dependent on the precise reaction conditions and the stereodirecting agent used.

| Intermediate Name (per[2]) | Isomer | Starting Material | Key Reagents | Typical Outcome |

| Intermediate 10 | trans-isomer | tert-Butyl (3-oxocyclobutyl)carbamate | (R)-CBS-oxazaborolidine, TMSCN | Yields the trans product as a white solid after purification. |

| Intermediate 11 | cis-isomer | tert-Butyl (3-oxocyclobutyl)carbamate | (R)-CBS-oxazaborolidine, TMSCN | Yields the cis product as a colorless oil after purification. |

Characterization: The identity and purity of the synthesized isomers should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can be used to determine the cis/trans isomeric ratio by analyzing the coupling constants and chemical shifts of the cyclobutyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared Spectroscopy (IR): To confirm the presence of key functional groups, such as the nitrile (C≡N stretch ~2240 cm⁻¹) and carbamate (C=O stretch ~1680-1700 cm⁻¹).

Application in API Synthesis: A Practical Workflow

The utility of this compound is demonstrated in its subsequent use to build the final active pharmaceutical ingredient. The following workflow illustrates its strategic role.

Caption: Workflow from intermediate to final API.

-

Boc Deprotection: The first step is the removal of the acid-labile Boc group using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent.[7][9] This unmasks the amine, yielding 3-aminocyclobutanecarbonitrile as a salt.

-

Core Coupling: The now-free amine is a potent nucleophile. It is used to couple with the heterocyclic core of the kinase inhibitor, often via a nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).[2]

-

Final Assembly: Subsequent steps involve the elaboration of other parts of the molecule to install all necessary pharmacophoric features, leading to the final API.

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its value lies not in its own biological activity, but in its carefully designed structure that allows for the efficient and controlled assembly of complex, highly selective therapeutic agents. The synthetic protocol, born from the necessity of a targeted drug campaign, provides a reliable and scalable method for accessing this key intermediate. For researchers in the field, understanding the synthesis and strategic application of such building blocks is essential for accelerating the development of new medicines for challenging diseases.

References

- U.S. Patent 10,508,113 B2, "Inhibitors of tyrosine kinase 2 mediated signaling," Bristol-Myers Squibb Company, Dec 17, 2019. [Online].

- Patent WO 2016/027195 A1, "Aminopyrimidinyl compounds as jak inhibitors," Pfizer Inc., Feb 25, 2016. [Online].

- U.S. Patent 9,663,526 B2, "Aminopyrimidinyl compounds as JAK inhibitors," Pfizer Inc., May 30, 2017. [Online].

- Patent WO 2024/191996 A1, "Bicyclic ureas as kinase inhibitors," Incyte Corporation, Sep 19, 2024. [Online].

- U.S. Patent 9,718,834 B2, "Processes and intermediates for making a JAK inhibitor," Incyte Corporation, Aug 1, 2017. [Online].

- Patent CN 111303163 A, "Compound with JAK kinase inhibitory activity, preparation method, composition and application," Jiangsu Hengrui Medicine Co., Ltd., Jun 19, 2020. [Online].

- Patent EP 3919494 A1, "Janus kinase (jak) family inhibitor, preparation of same, and applications thereof," Shanghai Yingli Pharmaceutical Co., Ltd., Dec 8, 2021. [Online].

- Patent EP 3752488 A1, "Method for preparing tert-butyl n-((1r,2s,5s)...," F.I.S.- Fabbrica Italiana Sintetici S.p.A., Dec 23, 2020. [Online].

- Patent CN 102020589 B, "Tert-butyl carbamate derivative and preparation method and application thereof," Chongqing Huapont Pharmaceutical Co., Ltd., Apr 24, 2013. [Online].

-

Wouters, J. et al. "Cyclobutanes in Small-Molecule Drug Candidates," PMC - PubMed Central, 2020. [Online]. Available: [Link]

-

Beilstein Archives, "Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2)," 2023. [Online]. Available: [Link]

-

Lebel, H., Leogane, O. "Carbamate synthesis by amination (carboxylation) or rearrangement," Organic Chemistry Portal, 2005. [Online]. Available: [Link]

-

Royal Society of Chemistry, "tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent," 2017. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Boc-Protected Amino Groups." [Online]. Available: [Link]

-

Wikipedia, "tert-Butyloxycarbonyl protecting group." [Online]. Available: [Link]

-

J&K Scientific LLC, "BOC Protection and Deprotection," 2025. [Online]. Available: [Link]

-

Chemistry Steps, "Boc Protecting Group for Amines." [Online]. Available: [Link]

-

PubChem, "tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate." [Online]. Available: [Link]

- Patent CN 112608243 A, "Synthesis method of trans-3-aminobutanol," Zhejiang University of Technology, Apr 6, 2021. [Online].

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling - Google Patents [patents.google.com]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl N-(3-cyanocyclobutyl)carbamate: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of tert-butyl N-(3-cyanocyclobutyl)carbamate, a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and organic synthesis. We will explore its core physicochemical properties, detail validated protocols for its synthesis and characterization, and elucidate its reactivity and strategic applications, particularly in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction and Strategic Importance

This compound is a synthetic intermediate characterized by a strained cyclobutane ring bearing two key functional groups: a cyano (-C≡N) group and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement offers a powerful platform for synthetic diversification.

The Boc group provides a stable, yet readily cleavable, protecting group for the amine, allowing for selective reactions at other sites.[1][2] The cyano group serves as a versatile precursor to primary amines (via reduction) or carboxylic acids (via hydrolysis), making it a valuable handle for molecular elaboration.[3][4] The rigid, three-dimensional nature of the cyclobutane scaffold is of particular interest in drug design, as it can be used to explore novel chemical space and optimize ligand-receptor interactions. Its application as an intermediate for pharmaceutical ingredients highlights its importance in the field.[5][6]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its constituent functional groups. The carbamate portion introduces some polar character, while the cyclobutane and tert-butyl groups contribute to its lipophilicity.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1393180-29-4 | [5] |

| Molecular Formula | C10H16N2O2 | Calculated |

| Molecular Weight | 196.25 g/mol | Calculated |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | Assumed |

| Solubility | Soluble in methanol, chloroform, dichloromethane. Limited solubility in water. | [7][8] |

| Storage | Store at 2-8°C, sealed in a dry environment. | [9] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.45 ppm), the cyclobutane ring protons (multiplets in the range of 2.0-3.0 ppm), and the methine proton adjacent to the nitrogen (a multiplet around 4.0 ppm).

-

¹³C NMR: The carbon spectrum will display a distinct signal for the nitrile carbon (~120 ppm), the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the associated methyl carbons (~28 ppm).[10]

-

IR Spectroscopy: Key vibrational frequencies include a sharp peak for the nitrile C≡N stretch (around 2240 cm⁻¹), a strong C=O stretch for the carbamate (around 1680-1700 cm⁻¹), and an N-H stretch (around 3300-3400 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the Boc-protection of a precursor amine, 3-aminocyclobutanecarbonitrile.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the N-tert-butoxycarbonylation of amines.[11]

Materials:

-

3-Aminocyclobutanecarbonitrile hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-aminocyclobutanecarbonitrile hydrochloride and dissolve it in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium bicarbonate, followed by a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Once complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous layer with ethyl acetate to remove impurities.

-

Carefully acidify the aqueous layer to a pH of ~3-4 with 1N HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its two functional groups. Strategic manipulation of the nitrile and the Boc-protected amine allows for the creation of diverse molecular scaffolds.

Key Transformations

-

Boc Deprotection: The Boc group is reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane, to reveal the free amine.[1][12][13] This unmasks a nucleophilic site for further functionalization (e.g., acylation, alkylation). The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation.[2][14]

-

Nitrile Reduction: The cyano group can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[4][15][16] This transformation provides a 1,3-diamino cyclobutane scaffold, a valuable motif in medicinal chemistry.[17]

-

Nitrile Hydrolysis: Under harsh acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[3] This allows for the introduction of an acidic functional group or a site for amide bond formation.

Reactivity Map

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

The carbamate functional group is a prevalent structural motif in many approved therapeutic agents, valued for its stability and ability to participate in hydrogen bonding.[18][19] The unique 3-cyanocyclobutyl amine scaffold provided by this reagent is particularly relevant in the design of enzyme inhibitors, where precise spatial orientation of functional groups is critical for activity.

For instance, substituted aminocyclobutane derivatives are key intermediates in the synthesis of inhibitors for Janus kinases (JAKs), a family of enzymes implicated in inflammatory diseases and cancers. The rigid cyclobutane core helps position pharmacophoric elements correctly within the enzyme's active site, while the amine functionality serves as an attachment point for building out the rest of the inhibitor structure. The use of carbamate-containing fragments is also a strategy in the development of inhibitors for other targets, such as Cbl-b.[20]

Conclusion

This compound is a high-value synthetic intermediate that offers a robust and versatile platform for chemical innovation. Its well-defined physicochemical properties, coupled with the predictable and orthogonal reactivity of its functional groups, make it an indispensable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, accelerating the discovery of next-generation therapeutics.

References

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

-

Amine Synthesis (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 2, 2026, from [Link]

-

Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 2, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Reduction of nitriles to primary amines. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

tert-Butyl Carbamate (BOC) Deprotection. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 2, 2026, from [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

tert-butyl carbamate - Physico-chemical Properties. (2024). ChemBK. Retrieved January 2, 2026, from [Link]

-

Tert-Butyl (Cyanomethyl)Carbamate: A Versatile Building Block for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Tenti, E., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(5), 1393. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). Arhiv za farmaciju, 70(1), 1-20. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Khalafy, J., et al. (2010). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 63, 134-138. [Link]

-

tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

- Synthesis method of trans-3-aminobutanol. (2021). Google Patents.

-

Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic chemistry, 78, 262-273. [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). MDPI. Retrieved January 2, 2026, from [Link]

-

tert-Butyl (3-aminopropyl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. studymind.co.uk [studymind.co.uk]

- 5. This compound [synhet.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 9. tert-butyl N-(2-cyanocyclopropyl)carbamate | 1780038-41-6 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Elucidation of tert-butyl N-(3-cyanocyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of tert-butyl N-(3-cyanocyclobutyl)carbamate, a key building block in medicinal chemistry. This document delves into the core analytical techniques required for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating established principles with field-proven insights, this guide offers a practical framework for researchers to confirm the synthesis and purity of this compound, with a special focus on the critical aspect of its cis/trans isomerism. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to facilitate a thorough understanding of its molecular architecture.

Introduction: The Significance of a Substituted Cyclobutane

This compound (CAS RN®: 1393180-29-4) is a bifunctional molecule that incorporates a reactive nitrile group and a protected amine on a cyclobutane scaffold.[1] The rigid, four-membered ring of the cyclobutane moiety provides a unique three-dimensional framework that is increasingly sought after in drug design to explore novel chemical space and improve pharmacokinetic properties. The nitrile group can serve as a precursor for various functional groups, such as amines and carboxylic acids, or act as a key interacting element with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it a cornerstone of modern organic synthesis.[2]

The structural integrity and isomeric purity of this compound are paramount for its successful application in multi-step syntheses. The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different biological activities and reaction kinetics. Therefore, a rigorous structural elucidation is not merely a procedural step but a critical determinant of downstream success in research and development.

Synthesis and Stereochemical Considerations

A plausible synthetic route to this compound involves the N-protection of 3-cyanocyclobutylamine. The stereochemistry of the final product (cis or trans) will be dictated by the stereochemistry of the starting 3-cyanocyclobutylamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: N-Boc Protection of 3-Cyanocyclobutylamine

-

To a stirred solution of 3-cyanocyclobutylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the acidic proton of the amine, facilitating the nucleophilic attack on the Boc-anhydride.

-

Dichloromethane: A common aprotic solvent that dissolves the reactants well and is relatively unreactive.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

-

Aqueous Workup: Removes the triethylammonium salt and any excess water-soluble reagents.

-

Column Chromatography: Essential for separating the final product from any unreacted starting materials or byproducts, and potentially for separating the cis and trans isomers if they have different polarities.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential to unequivocally determine the structure of this compound and to distinguish between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including stereochemistry.

The ¹H NMR spectrum will provide information on the number of different proton environments, their connectivity, and their spatial arrangement.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | br s | 1H | N-H (carbamate) |

| ~4.0-4.3 | m | 1H | CH-N (cyclobutane) |

| ~2.8-3.1 | m | 1H | CH-CN (cyclobutane) |

| ~2.2-2.6 | m | 4H | CH₂ (cyclobutane) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Interpretation and Stereochemical Insights:

-

N-H Proton: The broad singlet for the carbamate proton is characteristic and its chemical shift can be solvent-dependent.

-

tert-Butyl Group: The sharp singlet integrating to nine protons is a hallmark of the Boc-protecting group.

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other. The chemical shifts and coupling constants of the methine protons (CH-N and CH-CN) and the methylene protons (CH₂) will be crucial for differentiating between the cis and trans isomers.

-

In the cis isomer , the CH-N and CH-CN protons are on the same face of the ring. This may lead to different coupling constants with the adjacent methylene protons compared to the trans isomer.

-

In the trans isomer , these protons are on opposite faces, which will alter their dihedral angles with neighboring protons and thus their coupling constants. A detailed analysis of the coupling patterns, potentially with the aid of 2D NMR techniques like COSY, is necessary for unambiguous assignment.

-

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C=O (carbamate) |

| ~122.0 | C≡N (nitrile) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~45-50 | CH-N (cyclobutane) |

| ~30-35 | CH-CN (cyclobutane) |

| ~28.4 | C(CH₃)₃ (Boc) |

| ~25-30 | CH₂ (cyclobutane) |

Interpretation:

-

Carbonyl and Nitrile Carbons: The chemical shifts of the carbamate carbonyl and the nitrile carbon are highly characteristic.

-

tert-Butyl Carbons: The quaternary and methyl carbons of the Boc group will appear at their typical chemical shifts.

-

Cyclobutane Carbons: The chemical shifts of the cyclobutane carbons will be influenced by the substituents. The CH-N carbon will be downfield due to the electronegativity of the nitrogen atom. The number of signals for the cyclobutane carbons can also provide stereochemical information. In the cis isomer, which has a plane of symmetry, fewer signals might be expected for the methylene carbons compared to the less symmetric trans isomer.

NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₁₆N₂O₂) should be observed, although it may be weak.

-

Loss of tert-butyl group ([M-57]⁺): A prominent peak resulting from the loss of the tert-butyl group (C₄H₉) is expected, which is a characteristic fragmentation of Boc-protected compounds.

-

Loss of isobutylene ([M-56]⁺): Fragmentation via a McLafferty-like rearrangement can lead to the loss of isobutylene (C₄H₈).

-

Further Fragmentations: Other fragments corresponding to the cleavage of the cyclobutane ring and loss of the cyano group may also be observed.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., ethyl acetate).

-

Injection: Inject a small volume of the sample into the gas chromatograph.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300.

Data Interpretation:

-

Confirm the molecular weight from the molecular ion peak.

-

Identify characteristic fragments of the Boc group to confirm the presence of this protecting group.

-

Analyze the fragmentation pattern of the cyclobutane ring to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3350 | N-H | Stretching |

| ~2980, 2870 | C-H (alkane) | Stretching |

| ~2245 | C≡N | Stretching |

| ~1690 | C=O (carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1160 | C-O (carbamate) | Stretching |

Experimental Protocol: FTIR Analysis (ATR)

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

Interpretation:

-

The presence of a sharp peak around 2245 cm⁻¹ is a strong indication of the nitrile group.[3]

-

The strong absorption around 1690 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

The N-H stretching and bending vibrations confirm the presence of the carbamate group.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. NMR spectroscopy, particularly 2D techniques, is indispensable for the definitive assignment of its constitution and, crucially, its stereochemistry. Mass spectrometry serves to confirm the molecular weight and provides characteristic fragmentation patterns for the Boc-protecting group. Infrared spectroscopy offers a rapid and reliable method for identifying the key functional groups. By following the protocols and interpretative guidelines outlined in this technical guide, researchers and scientists can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

PubChem. Cyclobutylamine. [Link]

-

PubChem. Cyanocyclobutane. [Link]

-

Journal of the American Chemical Society. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. Cyclohexanecarbonitrile - Optional[FTIR] - Spectrum. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]

-

Doc Brown's Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

-

SpectraBase. TERT.-BUTYL-N-(3-CYANOPROPYL)-CARBAMATE - Optional[13C NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]

-

SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. Cyclobutane, octafluoro-. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

ResearchGate. Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method.. [Link]

-

SpectraBase. (3R)-N-BOC-3-AMINO-2-METHYLBUTAN-2-OL - Optional[13C NMR]. [Link]

Sources

- 1. This compound [synhet.com]

- 2. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. tert-butyl N-[trans-3-(methylamino)cyclobutyl]carbamate(2168236-44-8) 1H NMR spectrum [chemicalbook.com]

CAS number 1393180-29-4 information and data sheets

An In-Depth Technical Guide to Darolutamide: A Novel Androgen Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Darolutamide

Darolutamide is a second-generation, non-steroidal androgen receptor (AR) inhibitor that has emerged as a significant therapeutic agent in the management of prostate cancer.[1][2] Developed by Orion Corporation and Bayer HealthCare, it is distinguished by its unique chemical structure, which contributes to its high efficacy and favorable safety profile.[1] Darolutamide competitively inhibits androgen binding to the AR, subsequent AR nuclear translocation, and AR-mediated transcription, effectively halting the growth of prostate cancer cells.[1] It has received approval from the US FDA for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][3] This guide provides a comprehensive technical overview of darolutamide, from its chemical properties and mechanism of action to its synthesis, clinical development, and analytical methodologies.

Chemical and Physical Properties

Darolutamide is a structurally distinct AR inhibitor.[4] It is administered as a 1:1 mixture of two diastereomers.[4]

| Property | Value |

| IUPAC Name | N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-N-(2-hydroxyethyl)-5-methyl-1H-pyrazole-3-carboxamide |

| Synonyms | ODM-201, Nubeqa® |

| Molecular Formula | C24H25ClN6O3 |

| Molecular Weight | 492.95 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol and methanol[5] |

Mechanism of Action

Darolutamide functions as a potent antagonist of the androgen receptor. Its mechanism involves several key steps that collectively inhibit androgen signaling, a critical driver of prostate cancer growth.[6]

-

Competitive AR Inhibition: Darolutamide binds to the ligand-binding domain of the AR with high affinity, competitively blocking the binding of androgens like testosterone and dihydrotestosterone.[1]

-

Inhibition of AR Nuclear Translocation: By binding to the AR, darolutamide prevents the conformational changes necessary for the receptor's translocation from the cytoplasm to the nucleus.[2]

-

Inhibition of AR-Mediated Transcription: Consequently, the AR is unable to bind to androgen response elements on DNA, leading to the downregulation of androgen-regulated genes involved in prostate cancer cell proliferation and survival.[6]

A significant advantage of darolutamide is its activity against known AR mutations that confer resistance to other antiandrogen therapies, such as the F876L mutation.[2]

Caption: Mechanism of action of Darolutamide in inhibiting androgen receptor signaling.

Synthesis and Manufacturing

The synthesis of darolutamide has been described in the patent literature, with various routes developed to improve yield and efficiency.[4][7] A key intermediate in some of these synthetic pathways is tert-butyl N-(3-cyanocyclobutyl)carbamate , identified by CAS number 1393180-29-4 .[8][9] This intermediate plays a crucial role in constructing the core structure of the final darolutamide molecule.

One patented synthetic approach involves a multi-step process that can be summarized as follows:[10]

-

Initial Coupling: An initial product undergoes a Suzuki reaction.

-

Deprotection: Removal of a protecting group.

-

Condensation Reactions: A hydroxylamine condensation followed by an amide condensation to yield the final darolutamide molecule.[10]

This streamlined, four-step route has been shown to have high yields for each step and simplified operations compared to earlier, more complex synthetic pathways.[10]

Caption: A simplified workflow for the synthesis of Darolutamide.

Pharmaceutical Formulation and Analysis

Darolutamide is commercially available as film-coated tablets under the brand name Nubeqa®, with a standard dosage of 300 mg per tablet.[11] The recommended dosage is typically 600 mg (two tablets) taken orally twice daily with food.[1]

Analytical Methods for Quantification

Various analytical methods have been developed and validated for the determination of darolutamide in bulk drug and pharmaceutical formulations, ensuring quality control and accurate dosing.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method for the analysis of darolutamide is RP-HPLC.[12][13]

Protocol for RP-HPLC Analysis of Darolutamide: [12]

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Hemochrome Intsil C18 (250 mm x 4.6 mm, 5µ).

-

Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid and Acetonitrile in a 60:40 ratio.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 285 nm.

-

Sample Preparation:

-

Prepare a standard stock solution of darolutamide in methanol (e.g., 1000 µg/mL).

-

Prepare working standards by diluting the stock solution to concentrations ranging from 25-150 µg/mL.

-

-

Injection Volume: Typically 10-20 µL.

-

Analysis: The retention time for darolutamide under these conditions is approximately 8.82 minutes.[12] Linearity is typically observed in the concentration range of 25-150 µg/mL.[12]

Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating UPLC method has also been developed for a more rapid analysis.[11]

Protocol for UPLC Analysis of Darolutamide: [11]

-

Chromatographic System: An Acquity UPLC system with a PDA detector.

-

Column: Zorbax SB-C18 (100 x 2.1 mm, 1.8µ).

-

Mobile Phase: A mixture of 8mM ammonium acetate (pH 5.4) and acetonitrile in a 66:34 v/v ratio.

-

Flow Rate: 0.4 mL/min.

-

Detection Wavelength: 272 nm.

-

Analysis: This method provides a well-resolved peak for darolutamide at a retention time of 0.83 minutes.[11]

Spectrofluorimetric Method

A green and sensitive spectrofluorimetric method has been established for the assay of darolutamide, relying on its native fluorescence.[5]

Protocol for Spectrofluorimetric Analysis: [5]

-

Instrumentation: A spectrofluorometer.

-

Solvent: Ethanol.

-

Excitation Wavelength (λex): 310 nm.

-

Emission Wavelength (λem): 355 nm.

-

Linearity Range: 0.1–2.0 μg/mL.

-

Limit of Detection (LOD): 0.032 μg/mL.

-

Limit of Quantitation (LOQ): 0.09 μg/mL.

Clinical Development and Efficacy

Darolutamide has undergone a robust clinical development program, demonstrating significant efficacy in various stages of prostate cancer.[14]

Key Clinical Trials

| Trial Name | Phase | Patient Population | Key Findings |

| ARAMIS | III | Non-metastatic castration-resistant prostate cancer (nmCRPC) | Darolutamide significantly prolonged metastasis-free survival (MFS) to 40.4 months compared to 18.4 months with placebo. It also showed a 31% reduction in the risk of death.[14] |

| ARASENS | III | Metastatic hormone-sensitive prostate cancer (mHSPC) | The addition of darolutamide to androgen deprivation therapy (ADT) and docetaxel demonstrated a clinically meaningful improvement in overall survival (OS) compared to docetaxel plus ADT alone.[15] |

| ARANOTE | III | Metastatic hormone-sensitive prostate cancer (mHSPC) | Darolutamide plus ADT showed a statistically significant and clinically meaningful increase in radiological progression-free survival (rPFS) compared to placebo plus ADT.[16] |

These trials have established darolutamide as a new standard of care in both nmCRPC and mHSPC settings.[14]

Safety and Toxicology

Darolutamide is generally well-tolerated, with a safety profile that compares favorably to other AR inhibitors.[14]

Common Adverse Events:

-

Fatigue

-

Pain in extremity

-

Rash

Importantly, darolutamide has shown a lower incidence of central nervous system (CNS)-related side effects, such as seizures, which is attributed to its low penetration of the blood-brain barrier.[17]

Safety of Intermediate CAS 1393180-29-4

The intermediate, this compound, has its own safety considerations. According to available safety data sheets, it may cause skin and serious eye irritation, and may cause respiratory irritation.[18][19] It is also considered harmful if swallowed.[18] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Applications in Research and Drug Development

Darolutamide continues to be an active area of research. Ongoing studies are exploring its efficacy in other stages of prostate cancer and in combination with other therapeutic agents.[20][21] Its unique pharmacological profile makes it a valuable tool for studying androgen receptor biology and resistance mechanisms. The development of darolutamide also highlights the potential for discovering novel AR inhibitors with improved therapeutic indices.

References

-

Clinical Trials Using Darolutamide - NCI. National Cancer Institute. [Link]

-

Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. ACS Publications. [Link]

-

What clinical trials have been conducted for Darolutamide? - Patsnap Synapse. Patsnap. [Link]

-

New Drugs Approved by Food and Drug Administration in 2019 and Their Synthetic Approaches. Bentham Science. [Link]

-

Development and validation of a stability indicating UPLC method for determination of Darolutamide in its tablet formulation. Research Journal of Pharmacy and Technology. [Link]

-

Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment. NIH. [Link]

-

Utility of green chemistry for native spectrofluorimetric quantification of darolutamide as a modern anti-neoplastic drug in its market form and biological fluids. NIH. [Link]

-

Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. ACS Publications. [Link]

-

Clinical Review - Darolutamide (Nubeqa). NIH. [Link]

-

FDA approves darolutamide for metastatic castration-sensitive prostate cancer. U.S. Food and Drug Administration. [Link]

- Method for preparing antitumor drug doramemide.

-

Development and Validation of Darlolutamide in Pharmaceutical Dosage Form by RP-HPLC. ResearchGate. [Link]

-

Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models. PubMed. [Link]

-

Development and Validation of Darlolutamide in Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Combo of novel NTD inhibitor plus darolutamide explored in mCRPC. Urology Times. [Link]

-

Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. ResearchGate. [Link]

Sources

- 1. ijacskros.com [ijacskros.com]

- 2. medkoo.com [medkoo.com]

- 3. fda.gov [fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Utility of green chemistry for native spectrofluorimetric quantification of darolutamide as a modern anti-neoplastic drug in its market form and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [synhet.com]

- 9. calpaclab.com [calpaclab.com]

- 10. CN111116476A - Method for preparing antitumor drug doramemide - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. What clinical trials have been conducted for Darolutamide? [synapse.patsnap.com]

- 15. Clinical Review - Darolutamide (Nubeqa) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bayer.com [bayer.com]

- 17. researchgate.net [researchgate.net]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. This compound | 1393180-29-4 [sigmaaldrich.com]

- 20. Facebook [cancer.gov]

- 21. urologytimes.com [urologytimes.com]

The Cyclobutane Motif: A Cornerstone of Modern Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists with its inherent ring strain and unique conformational properties. Once considered a synthetic curiosity, it has emerged as a powerful and versatile building block in modern chemical research. This guide provides a comprehensive overview of cyclobutane-containing compounds, delving into their synthesis, unique properties, and diverse applications across medicinal chemistry and materials science. We will explore the causality behind synthetic choices, from classic photochemical methods to modern metal-catalyzed reactions, and examine how the distinct stereochemistry and rigidity of the cyclobutane scaffold are leveraged to enhance the performance of pharmaceuticals and advanced materials. This document serves as a technical resource for researchers seeking to harness the potential of this remarkable structural motif.

The Strategic Importance of the Cyclobutane Ring

The significance of the cyclobutane unit extends far beyond its simple cyclic structure. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, imparts unique reactivity and a defined three-dimensional geometry.[1][2] This puckered conformation provides a level of conformational restriction that is highly sought after in drug design, allowing for the precise positioning of pharmacophoric groups to optimize binding to biological targets.[1][2] Furthermore, the cyclobutane moiety can act as a bioisosteric replacement for other functional groups, such as alkenes or larger cyclic systems, offering improved metabolic stability and pharmacokinetic profiles.[1][2] In materials science, the controlled formation and cleavage of cyclobutane rings through cycloaddition and cycloreversion reactions form the basis for developing novel polymers, responsive materials, and advanced functional systems.

Mastering the Synthesis of the Cyclobutane Core: A Chemist's Toolkit

The construction of the sterically demanding cyclobutane ring requires a specialized set of synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials.

[2+2] Photocycloaddition: A Light-Driven Pathway to Complexity

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, relying on the photochemical excitation of an alkene to a triplet state, which then reacts with a ground-state alkene in a stepwise manner. This method is particularly effective for the synthesis of a wide range of substituted cyclobutanes.

Materials:

-

Alkene (2.0 equivalents)

-

Maleimide (or other alkene partner, 1.0 equivalent)

-

Dichloromethane (CH₂Cl₂) as solvent

-

Photoinitiator (e.g., thioxanthone, if required)

-

UVA (370 nm) or blue (440 nm) LED light source

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glass vial, combine the alkene, the second alkene partner (e.g., maleimide), and the appropriate solvent. If necessary, add a catalytic amount of a suitable photoinitiator.

-

Seal the vial with a rubber septum and purge the reaction mixture with an inert gas for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

-

Irradiate the stirred reaction mixture with the appropriate LED light source at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting cyclobutane adduct by column chromatography on silica gel.

Causality in Experimental Choices: The choice of light source and the potential need for a sensitizer (photoinitiator) depend on the electronic properties of the reacting alkenes. For N-aryl maleimides, which absorb at longer wavelengths, a sensitizer like thioxanthone and blue light are often employed to facilitate the necessary energy transfer. The removal of oxygen is critical as its triplet ground state can quench the excited triplet state of the alkene, inhibiting the desired cycloaddition.

Metal-Catalyzed [2+2] Cycloadditions: Precision and Control

Transition metal catalysis offers a powerful alternative to photochemical methods, often providing higher levels of stereoselectivity and regioselectivity. Iron-catalyzed [2+2] cycloadditions, in particular, have gained prominence as a sustainable and efficient method for the synthesis of cyclobutanes from unactivated alkenes.[3][4][5]

Materials:

-

Iron catalyst precursor (e.g., (PDI)Fe(N₂)₂, where PDI is a pyridine-diimine ligand)

-

Unactivated alkene (e.g., 1-octene)

-

Anhydrous, deoxygenated solvent (e.g., benzene)

-

Inert atmosphere glovebox or Schlenk line techniques

Procedure:

-

Inside a glovebox, dissolve the iron catalyst precursor in the chosen solvent in a reaction vessel.

-

Add the unactivated alkene to the catalyst solution.

-

Seal the reaction vessel and stir the mixture at room temperature.

-

Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.

-

Upon completion, remove the solvent under vacuum.

-

Purify the cyclobutane product by distillation or column chromatography.

Trustworthiness of the Protocol: This protocol relies on the precise control of the reaction environment. The use of an inert atmosphere is crucial as the iron catalyst is sensitive to air and moisture. The pyridine-diimine ligand plays a key role in stabilizing the iron center and modulating its reactivity to promote the desired cycloaddition pathway.[6][7]

Thermal [2+2] Cycloadditions: The Power of Ketenes

While most thermal [2+2] cycloadditions are symmetry-forbidden, the reaction of ketenes with alkenes provides a notable exception.[8][9] The unique electronic structure of the ketene allows for a concerted, antarafacial-suprafacial cycloaddition, providing a direct route to cyclobutanones.

Materials:

-

Acid chloride (ketene precursor)

-

Triethylamine (non-nucleophilic base)

-

Alkene

-

Anhydrous solvent (e.g., diethyl ether)

Procedure:

-

Dissolve the alkene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of the acid chloride in the same solvent.

-

Slowly add the triethylamine to the acid chloride solution at 0 °C to generate the ketene in situ.

-

Transfer the freshly generated ketene solution to the alkene solution via cannula.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate and purify the cyclobutanone product by column chromatography or distillation.[10]

Expertise in Action: The in situ generation of the ketene is critical as ketenes are highly reactive and prone to dimerization. The use of a non-nucleophilic base like triethylamine is essential to promote the elimination reaction to form the ketene without competing nucleophilic attack on the acid chloride.

Cyclobutanes in Medicinal Chemistry: Scaffolds for Therapeutic Innovation

The rigid, three-dimensional structure of the cyclobutane ring makes it an invaluable scaffold in drug design.[1][2] Its incorporation into a drug molecule can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2]

Case Study: Carboplatin - A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a cornerstone of cancer chemotherapy, utilized in the treatment of ovarian, lung, and other cancers. The cyclobutane-1,1-dicarboxylate ligand in carboplatin plays a crucial role in its mechanism of action and improved safety profile compared to its predecessor, cisplatin.